N'-[(E)-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylidene]-3-hydroxybenzohydrazide
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Overview
Description
N’-[(E)-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylidene]-3-hydroxybenzohydrazide is a complex organic compound that features a benzothiazole ring, a nitrophenyl group, and a hydroxybenzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylidene]-3-hydroxybenzohydrazide typically involves the condensation of 4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrobenzaldehyde with 3-hydroxybenzohydrazide. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylidene]-3-hydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
N’-[(E)-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylidene]-3-hydroxybenzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its anticonvulsant properties and potential use in treating neurological disorders.
Mechanism of Action
The mechanism of action of N’-[(E)-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylidene]-3-hydroxybenzohydrazide involves its interaction with various molecular targets. For instance, its anticonvulsant activity is believed to be due to its ability to modulate neurotransmitter receptors such as GABA (A) receptors and sodium channels . The compound’s antimicrobial properties may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(E)-[4-(4-bromophenoxy)benzylidene]acetohydrazide: Known for its anticonvulsant activity.
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene]acetohydrazide: Studied for its potential as an anticancer agent.
Uniqueness
N’-[(E)-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylidene]-3-hydroxybenzohydrazide is unique due to its combination of a benzothiazole ring and a nitrophenyl group, which imparts specific electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C21H14N4O4S2 |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
N-[(E)-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylideneamino]-3-hydroxybenzamide |
InChI |
InChI=1S/C21H14N4O4S2/c26-15-5-3-4-14(11-15)20(27)24-22-12-13-8-9-19(17(10-13)25(28)29)31-21-23-16-6-1-2-7-18(16)30-21/h1-12,26H,(H,24,27)/b22-12+ |
InChI Key |
QTYQYYWMFWKXGM-WSDLNYQXSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3)/C=N/NC(=O)C4=CC(=CC=C4)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3)C=NNC(=O)C4=CC(=CC=C4)O)[N+](=O)[O-] |
Origin of Product |
United States |
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